Ginsenoside F11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It belongs to the dammarane family of triterpenoid saponins and is characterized by a four-ring rigid skeleton . This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ginsenoside F11 involves the extraction and purification from American ginseng. High-Performance Thin-Layer Chromatography (HPTLC) is commonly used for the fingerprint analysis and identification of ginsenosides, including this compound . The extraction process typically involves the use of methanol as a solvent, followed by chromatographic separation techniques .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction process from ginseng roots. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to ensure the purity and quality of the compound . The use of advanced chromatographic methods allows for the efficient separation and quantification of this compound from other ginsenosides present in the extract .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation of the compound .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Scientific Research Applications

Ginsenoside F11 has been extensively studied for its scientific research applications in various fields:

Chemistry: In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in ginseng extracts. Its unique structure and properties make it a valuable tool for analytical studies .

Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that it can modulate immune responses and exhibit anti-inflammatory properties .

Medicine: this compound has shown promise in medical research, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to inhibit tumor growth and protect neuronal cells makes it a potential therapeutic agent .

Industry: In the industry, this compound is used in the development of health supplements and functional foods. Its beneficial effects on health and well-being have led to its incorporation into various commercial products .

Mechanism of Action

The mechanism of action of ginsenoside F11 involves its interaction with multiple molecular targets and pathways. It has been shown to modulate steroid hormone receptors and influence various signaling pathways . This compound can inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its therapeutic effects . Additionally, it has been found to antagonize the actions of certain drugs, such as scopolamine and morphine, highlighting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Ginsenoside F11 is often compared with other ginsenosides, such as ginsenoside Rf, due to their structural similarities . this compound is unique in its presence in American ginseng and absence in Asian ginseng . Other similar compounds include:

Ginsenoside Rb1: Known for its anti-inflammatory and anti-cancer properties.

Ginsenoside Rg3: Studied for its potential in inhibiting tumor growth and metastasis.

Ginsenoside Rh2: Recognized for its ability to induce apoptosis in cancer cells.

These compounds share similar pharmacological activities but differ in their specific molecular targets and mechanisms of action.

Conclusion

This compound is a unique and valuable compound with diverse applications in scientific research, medicine, and industry. Its distinct presence in American ginseng and its wide range of biological activities make it a promising candidate for further studies and potential therapeutic use.

Properties

IUPAC Name |

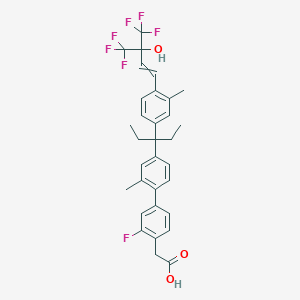

2-[2-fluoro-4-[2-methyl-4-[3-[3-methyl-4-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)but-1-enyl]phenyl]pentan-3-yl]phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F7O3/c1-5-29(6-2,24-10-9-21(19(3)15-24)13-14-30(42,31(34,35)36)32(37,38)39)25-11-12-26(20(4)16-25)22-7-8-23(18-28(40)41)27(33)17-22/h7-17,42H,5-6,18H2,1-4H3,(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXAORZDUZDLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)C=CC(C(F)(F)F)(C(F)(F)F)O)C)C2=CC(=C(C=C2)C3=CC(=C(C=C3)CC(=O)O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.